molecular formula C20H19FN4O2 B5233407 7-fluoro-4-methyl-2-[4-(4-nitrophenyl)-1-piperazinyl]quinoline

7-fluoro-4-methyl-2-[4-(4-nitrophenyl)-1-piperazinyl]quinoline

カタログ番号 B5233407
分子量: 366.4 g/mol
InChIキー: BFGRNPMHSSRXLJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-fluoro-4-methyl-2-[4-(4-nitrophenyl)-1-piperazinyl]quinoline is a chemical compound that belongs to the class of quinolone antibiotics. It is commonly known as Gatifloxacin, which is a third-generation fluoroquinolone antibiotic. Gatifloxacin is used to treat various bacterial infections, including respiratory tract infections, urinary tract infections, and skin infections. In

作用機序

The mechanism of action of 7-fluoro-4-methyl-2-[4-(4-nitrophenyl)-1-piperazinyl]quinoline involves the inhibition of bacterial DNA synthesis. Gatifloxacin binds to the DNA gyrase and topoisomerase IV enzymes, which are essential for bacterial DNA replication. This results in the inhibition of DNA synthesis and ultimately leads to bacterial cell death.
Biochemical and physiological effects:
7-fluoro-4-methyl-2-[4-(4-nitrophenyl)-1-piperazinyl]quinoline has been shown to have a low toxicity profile in vitro and in vivo studies. It is well absorbed after oral administration and has a long half-life, which makes it suitable for once-daily dosing. Gatifloxacin has also been shown to have good tissue penetration, which allows it to effectively treat infections in various organs.

実験室実験の利点と制限

The advantages of 7-fluoro-4-methyl-2-[4-(4-nitrophenyl)-1-piperazinyl]quinoline in lab experiments include its broad-spectrum antibacterial activity, low toxicity, and good tissue penetration. However, the limitations of using Gatifloxacin in lab experiments include the potential for the development of bacterial resistance and the need for careful monitoring of its use.

将来の方向性

Future research on 7-fluoro-4-methyl-2-[4-(4-nitrophenyl)-1-piperazinyl]quinoline could focus on the development of new derivatives with improved antibacterial activity and reduced toxicity. Other potential areas of research include the use of Gatifloxacin in combination with other antibiotics to enhance its efficacy and the investigation of its potential use in the treatment of other infectious diseases. Additionally, further studies could be conducted to explore the mechanism of action of Gatifloxacin and its effects on bacterial physiology.
Conclusion:
7-fluoro-4-methyl-2-[4-(4-nitrophenyl)-1-piperazinyl]quinoline is a promising antibacterial agent with a broad spectrum of activity and low toxicity. Its mechanism of action involves the inhibition of bacterial DNA synthesis, which ultimately leads to bacterial cell death. While Gatifloxacin has several advantages in lab experiments, it also has limitations that need to be carefully considered. Future research on this compound could lead to the development of new antibacterial agents with improved efficacy and reduced toxicity.

合成法

The synthesis of 7-fluoro-4-methyl-2-[4-(4-nitrophenyl)-1-piperazinyl]quinoline involves the condensation of 4-(4-nitrophenyl)piperazine with 7-fluoro-4-methylquinoline-2-carbaldehyde in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent, such as ethanol or methanol. The final product is obtained by purification and crystallization.

科学的研究の応用

7-fluoro-4-methyl-2-[4-(4-nitrophenyl)-1-piperazinyl]quinoline has been extensively studied for its antibacterial activity. It has been found to be effective against a wide range of gram-positive and gram-negative bacteria, including Streptococcus pneumoniae, Haemophilus influenzae, and Pseudomonas aeruginosa. Gatifloxacin has also been studied for its potential use in the treatment of tuberculosis and other mycobacterial infections.

特性

IUPAC Name

7-fluoro-4-methyl-2-[4-(4-nitrophenyl)piperazin-1-yl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O2/c1-14-12-20(22-19-13-15(21)2-7-18(14)19)24-10-8-23(9-11-24)16-3-5-17(6-4-16)25(26)27/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFGRNPMHSSRXLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=C2)F)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoro-4-methyl-2-[4-(4-nitrophenyl)piperazin-1-yl]quinoline

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。